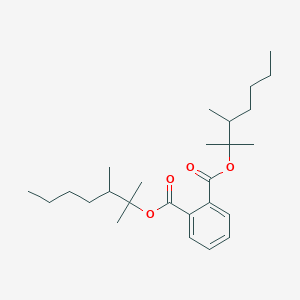
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(trimethylhexyl) ester . This compound is part of the phthalate ester family, which is commonly used as plasticizers in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,3-dimethylheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of high-purity reactants and catalysts ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DIBP)
- Dioctyl phthalate (DOP)
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate offers unique properties such as enhanced thermal stability and lower volatility. These characteristics make it particularly suitable for applications requiring high-performance plasticizers .
Propiedades
Número CAS |
53445-26-4 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-9-11-15-19(3)25(5,6)29-23(27)21-17-13-14-18-22(21)24(28)30-26(7,8)20(4)16-12-10-2/h13-14,17-20H,9-12,15-16H2,1-8H3 |
Clave InChI |
NOQNMHGLWFRVDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



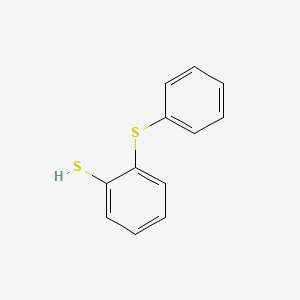
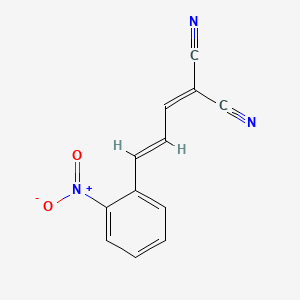
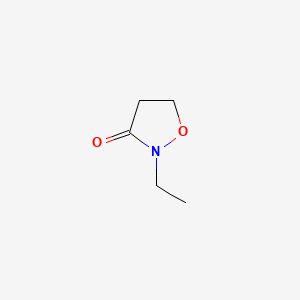
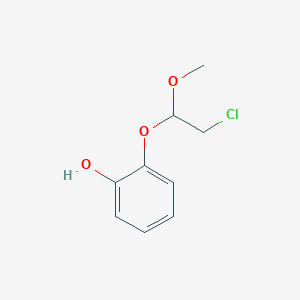

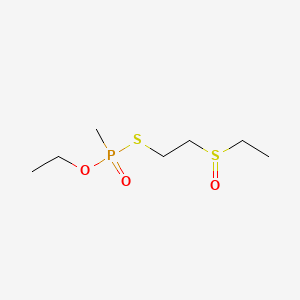
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
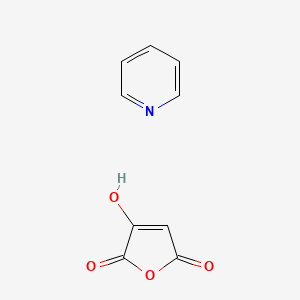
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)

